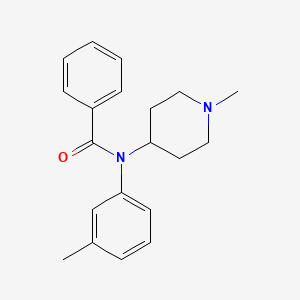

N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide

Descripción

N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide is a benzamide derivative featuring two distinct substituents: a 3-methylphenyl group and a 1-methyl-4-piperidinyl group. This compound is synthesized via amide bond formation between a substituted benzoyl chloride and an amine, as exemplified in related syntheses (e.g., one-pot reactions using benzoyl chloride and piperidine derivatives) . Its structure combines aromatic and aliphatic components, enabling diverse interactions in chemical and biological systems. The piperidinyl group introduces basicity and conformational flexibility, while the 3-methylphenyl group contributes steric bulk and hydrophobic character.

Propiedades

IUPAC Name |

N-(3-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-7-6-10-19(15-16)22(18-11-13-21(2)14-12-18)20(23)17-8-4-3-5-9-17/h3-10,15,18H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMYUWEUXEFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036933 | |

| Record name | N-methyl meta-methyl Phenyl fentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2347179-20-6 | |

| Record name | N-methyl meta-methyl Phenyl fentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas:

Condiciones de reacción: Las condiciones de reacción específicas no están fácilmente disponibles en la literatura.

Producción industrial: La información sobre los métodos de producción a escala industrial es limitada.

Análisis De Reacciones Químicas

Chemical Reactions Analysis

The compound undergoes several characteristic reactions due to its functional groups, including oxidation, hydrolysis, and substitution. These reactions are critical for understanding its stability, degradation pathways, and potential pharmacological interactions.

Oxidation Reactions

The piperidine and aromatic moieties are susceptible to oxidation under specific conditions:

-

Reagents : Hydrogen peroxide () in acetic acid or other oxidizing agents like potassium permanganate ().

-

Conditions : Reactions typically occur at elevated temperatures (60–80°C) over 4–6 hours.

-

Outcome : Oxidation of the piperidine ring leads to hydroxylated or ketone derivatives, while the methyl group on the benzene ring may convert to a carboxylic acid group.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents : Hydrochloric acid () in aqueous ethanol.

-

Conditions : Reflux for 6–8 hours.

-

Outcome : Cleavage of the amide bond yields 3-methylbenzoic acid and 1-methyl-4-piperidinylamine.

-

-

Basic Hydrolysis :

-

Reagents : Sodium hydroxide () in water or methanol.

-

Conditions : Reflux at 70–80°C for 5–7 hours.

-

Outcome : Generates sodium 3-methylbenzoate and the corresponding amine.

-

Substitution Reactions

The piperidine nitrogen and aromatic rings participate in electrophilic substitution:

-

Alkylation :

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine).

-

Conditions : Room temperature, 12–24 hours.

-

Outcome : Methylation of the piperidine nitrogen enhances lipophilicity.

-

-

Aromatic Substitution :

-

Reagents : Nitration () or halogenation (e.g., ).

-

Conditions : Controlled temperature (0–25°C) to avoid over-substitution.

-

Outcome : Introduces nitro or halogen groups to the benzene ring, altering electronic properties.

-

Experimental Data and Reaction Conditions

Key findings from synthesis and reaction studies are summarized below:

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via protonation of the carbonyl oxygen in acidic conditions or nucleophilic attack by hydroxide ions in basic media.

-

Piperidine Oxidation : Radical intermediates form during -mediated oxidation, leading to ring-opening or hydroxylation.

-

Aromatic Substitution : Directed by the electron-donating methyl group, favoring para and meta positions .

Stability and Degradation

-

The compound is stable under ambient conditions but degrades in strong acids/bases or prolonged UV exposure.

-

Degradation products include benzoic acid derivatives and fragmented piperidine metabolites.

Aplicaciones Científicas De Investigación

Química: Los investigadores estudian la reactividad, estabilidad e interacciones de este compuesto con otras moléculas.

Biología: Investigaciones sobre sus efectos en los procesos celulares, los receptores y las vías de señalización.

Medicina: Comprender sus propiedades farmacológicas, posibles usos terapéuticos y perfiles de seguridad.

Industria: Posibles aplicaciones en productos farmacéuticos o forenses.

Mecanismo De Acción

Destinos: probablemente se une a los receptores opioides (p. ej., receptor μ-opioide) en el sistema nervioso central.

Vías: La activación de estos receptores modula la percepción del dolor, la depresión respiratoria y otras respuestas fisiológicas.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Geometry

- N-(3-methylphenyl)benzamide: Crystal structure analysis reveals non-planar aromatic rings (dihedral angles: 70.6°–74.2°) and intermolecular N–H⋯O hydrogen bonding .

- N-(1-methyl-4-piperidinyl)benzamide hydrochloride : The piperidinyl group in this analog adopts a chair conformation, with the methyl group influencing steric hindrance and solubility .

Table 1: Structural Properties of Selected Benzamide Derivatives

| Compound | Substituents | Dihedral Angle (°) | Key Interactions |

|---|---|---|---|

| N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide | 3-methylphenyl, 1-methylpiperidinyl | ~70–74* | N–H⋯O (amide), hydrophobic |

| N-(3-methylphenyl)benzamide | 3-methylphenyl | 70.6–74.2 | N–H⋯O (amide) |

| 4-Methoxy-N-(3-methylphenyl)benzamide | 3-methylphenyl, 4-methoxy | <70 (estimated) | O–H⋯O (methoxy) |

*Estimated based on analogous structures.

Physicochemical Properties

- Solubility : The piperidinyl group in the target compound enhances water solubility compared to purely aromatic analogs (e.g., N-(3-methylphenyl)benzamide) .

- Lipophilicity : Calculated logP values (estimated via substituent contributions):

- Target compound: ~2.5 (piperidinyl increases polarity).

- 4-Chloro-N-(3-methoxypropyl)-N-piperidinylbenzamide : ~3.1 (chloro and methoxy groups enhance lipophilicity).

Actividad Biológica

N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological effects of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Aromatic ring : The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability.

- Piperidine moiety : This contributes to the compound's interaction with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of key enzymes involved in cell signaling pathways relevant to cancer growth and progression.

Target Interactions

- Cyclin-dependent kinases (CDKs) : The compound has shown potential in inhibiting CDK activity, which is crucial for cell cycle regulation. In particular, studies have reported IC50 values indicating significant inhibition of CDK6, suggesting a role in cancer therapy .

- Heat shock proteins (Hsp90) : Similar compounds have been identified as Hsp90 inhibitors, which are important for protein folding and stability in cancer cells .

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound through various assays:

- Cell Line Studies : The compound exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.25 μM . This suggests a strong potential for development as an anticancer agent.

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound leads to altered expression levels of proteins involved in cell cycle regulation (e.g., increased p21 and decreased cyclin B1) indicating a mechanism involving cell cycle arrest .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties:

- In Vitro Testing : Preliminary results indicate that this compound exhibits antibacterial activity against various pathogens. Specific IC50 values and mechanisms are still under investigation but suggest a promising profile against resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving amide coupling and piperidine functionalization. Key steps include:

- Coupling Reactions : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as coupling agents in THF or DMF under inert atmospheres (e.g., nitrogen) to form the benzamide core .

- Purification : Silica gel column chromatography with gradients of chloroform/methanol (e.g., 3:1 v/v) to isolate intermediates and final products .

- Chiral Resolution : For stereoisomers, chiral HPLC or crystallization with diastereomeric salts (e.g., HCl salts) ensures enantiomeric purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm regiochemistry and stereochemistry .

- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths (C-C: 1.48–1.52 Å) and torsion angles to validate 3D conformation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

- Methodological Answer :

- Software Tools : SHELX (SHELXL/SHELXS) refines crystallographic models against experimental data (e.g., R factor < 0.05) to resolve steric clashes or hydrogen-bonding mismatches .

- Twinned Data Handling : For imperfect crystals, twin law matrices (e.g., BASF parameter in SHELXL) correct for overlapping reflections, improving accuracy in bond-angle calculations .

- Case Study : In N-(3-methylphenyl)benzamide derivatives, X-ray data validated a 30° dihedral angle between the benzamide and piperidine rings, contradicting DFT-predicted planar conformations .

Q. What strategies optimize structure-activity relationship (SAR) studies for HDAC inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substituting the 3-methylphenyl group with trifluoromethyl (e.g., compound 11f ) enhances lipophilicity (logP increase by 0.8) and HDAC1 inhibition (IC₅₀: 12 nM vs. 45 nM for parent compound) .

- Enantiomer-Specific Assays : Testing (S,S)- vs. (R,R)-stereoisomers (e.g., via chiral chromatography) identifies stereochemical impacts on potency (e.g., 10-fold difference in IC₅₀) .

- Co-Crystallization : HDAC2-ligand co-crystals (PDB: 4LX6) guide modifications to the piperidinyl group for improved binding-pocket occupancy .

Q. How can solubility challenges in biological assays be addressed?

- Methodological Answer :

- Salt Formation : Converting free bases to HCl salts (e.g., compound 11l•2HCl ) increases aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL in PBS) .

- Co-Solvent Systems : Use of DMSO/PEG-400 mixtures (e.g., 10:90 v/v) maintains compound stability in cell-based assays .

- Prodrug Design : Esterification of phenolic -OH groups (e.g., acetyl-protected 11g ) improves membrane permeability (Papp: 8 × 10⁻⁶ cm/s) .

Q. How are computational models used to resolve conflicting bioactivity data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) over 100 ns trajectories assess conformational stability in HDAC binding pockets, explaining outliers in IC₅₀ datasets .

- Free-Energy Perturbation (FEP) : Predicts ΔΔG values for methyl vs. trifluoromethyl substitutions, aligning with experimental SAR trends (RMSD < 1.5 kcal/mol) .

- Docking Validation : Glide/SP docking (Schrödinger Suite) identifies false positives by filtering poses with suboptimal hydrogen bonds (e.g., < 2.5 Å donor-acceptor distance) .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in vitro vs. in vivo?

- Methodological Answer :

- Microsomal Incubations : Rat liver microsomes (RLM) with NADPH identify oxidative hotspots (e.g., piperidine N-methyl oxidation). LC-MS/MS quantifies metabolites (e.g., m/z +16 for hydroxylation) .

- Species-Specific Differences : Cross-species comparisons (human vs. mouse CYP450 isoforms) explain discrepancies (e.g., t₁/₂: 2 h in mice vs. 6 h in humans) .

- Stable Isotope Tracing : ¹³C-labeled analogs track in vivo degradation pathways, reconciling with in vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.